Cas no 162607-27-4 ((5-Ethyl-2-furanyl)-boronic Acid)
(5-Ethyl-2-furanyl)-boronic Acid Chemical and Physical Properties
Names and Identifiers
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- (5-Ethyl-2-furanyl)-boronic Acid
- (5-ethylfuran-2-yl)boronic acid
- Boronic acid, (5-ethyl-2-furanyl)- (9CI)
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- Inchi: 1S/C6H9BO3/c1-2-5-3-4-6(10-5)7(8)9/h3-4,8-9H,2H2,1H3
- InChI Key: JPZUKVZFTJPMTM-UHFFFAOYSA-N
- SMILES: O1C(B(O)O)=CC=C1CC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 107
- Topological Polar Surface Area: 53.6
(5-Ethyl-2-furanyl)-boronic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E905055-25mg |
5-Ethylfuran-2-boronic acid |
162607-27-4 | 95% | 25mg |
¥1,393.20 | 2022-01-12 | |
| TRC | E918325-500mg |
(5-Ethyl-2-furanyl)-boronic Acid |
162607-27-4 | 500mg |
$316.00 | 2023-05-18 | ||
| TRC | E918325-1g |
(5-Ethyl-2-furanyl)-boronic Acid |
162607-27-4 | 1g |
$ 485.00 | 2022-06-05 | ||
| TRC | E918325-2.5g |
(5-Ethyl-2-furanyl)-boronic Acid |
162607-27-4 | 2.5g |
$ 800.00 | 2023-09-07 | ||
| TRC | E918325-5g |
(5-Ethyl-2-furanyl)-boronic Acid |
162607-27-4 | 5g |
$2463.00 | 2023-05-18 | ||
| TRC | E918325-1000mg |
(5-Ethyl-2-furanyl)-boronic Acid |
162607-27-4 | 1g |
$586.00 | 2023-05-18 | ||
| A2B Chem LLC | AI38018-250mg |
(5-Ethyl-2-furanyl)-boronic Acid |
162607-27-4 | 250mg |
$590.00 | 2024-04-20 | ||
| A2B Chem LLC | AI38018-1g |
(5-Ethyl-2-furanyl)-boronic Acid |
162607-27-4 | 1g |
$1424.00 | 2024-04-20 | ||
| A2B Chem LLC | AI38018-5g |
(5-Ethyl-2-furanyl)-boronic Acid |
162607-27-4 | 5g |
$3090.00 | 2024-04-20 | ||
| A2B Chem LLC | AI38018-25g |
(5-Ethyl-2-furanyl)-boronic Acid |
162607-27-4 | 25g |
$6424.00 | 2024-04-20 |
(5-Ethyl-2-furanyl)-boronic Acid Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on (5-Ethyl-2-furanyl)-boronic Acid
Introduction to (5-Ethyl-2-furanyl)-boronic Acid (CAS No. 162607-27-4)
(5-Ethyl-2-furanyl)-boronic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 162607-27-4, is a significant compound in the field of organic synthesis and pharmaceutical research. This boronic acid derivative features a furanyl group substituted at the 2-position and an ethyl group at the 5-position, making it a versatile intermediate in various chemical transformations. The unique structural properties of this compound have garnered attention for its potential applications in drug development, particularly in the synthesis of bioactive molecules.
The< strong> furanyl moiety in (5-Ethyl-2-furanyl)-boronic Acid contributes to its reactivity and functionality, enabling it to participate in diverse chemical reactions such as Suzuki-Miyaura cross-coupling reactions. These reactions are widely employed in the construction of complex organic molecules, including pharmaceuticals and agrochemicals. The boronic acid functional group further enhances its utility by allowing for stable interactions with transition metals, facilitating the formation of new carbon-carbon bonds. This makes (5-Ethyl-2-furanyl)-boronic Acid a valuable building block in synthetic chemistry.
In recent years, there has been a surge in research focused on boronic acid derivatives due to their broad spectrum of applications. One notable area of interest is in the development of targeted therapies for various diseases. Boronic acids have been explored as inhibitors of enzymes involved in metabolic pathways, making them promising candidates for drug discovery. For instance, studies have demonstrated the potential of boronic acid-containing compounds as inhibitors of glycosidases, which are enzymes implicated in diseases such as diabetes and cancer.
The< strong> ethyl substituent in (5-Ethyl-2-furanyl)-boronic Acid may influence its electronic properties and solubility characteristics, which are critical factors in pharmaceutical applications. By modifying the substitution pattern on the furan ring, researchers can fine-tune the physicochemical properties of the compound to optimize its biological activity. This flexibility has led to numerous synthetic strategies being developed to incorporate boronic acid derivatives into drug candidates.
Recent advancements in computational chemistry have also played a pivotal role in understanding the reactivity and binding properties of (5-Ethyl-2-furanyl)-boronic Acid. Molecular modeling techniques have been used to predict how this compound interacts with biological targets, providing insights into its potential therapeutic efficacy. These computational studies complement experimental approaches, enabling researchers to design more effective drug molecules with greater precision.
The pharmaceutical industry has shown particular interest in boronic acid derivatives due to their ability to modulate enzyme activity through reversible binding interactions. This characteristic is advantageous for developing drugs with reduced side effects and improved patient compliance. For example, protease inhibitors that contain boronic acid moieties have been successfully used in the treatment of viral infections and cancer. The synthesis of such inhibitors often relies on intermediates like (5-Ethyl-2-furanyl)-boronic Acid, highlighting its importance in medicinal chemistry.
In addition to pharmaceutical applications, (5-Ethyl-2-furanyl)-boronic Acid has found utility in materials science and nanotechnology. Boronic acids can self-assemble into supramolecular structures, which have potential applications in nanoscale devices and sensors. The ability to precisely control the structure and properties of these materials makes boronic acid derivatives attractive for advanced technological applications.
The< strong> CAS No. 162607-27-4 provides a unique identifier for (5-Ethyl-2-furanyl)-boronic Acid, ensuring accurate documentation and communication within the scientific community. This standardized naming system facilitates database searches and helps researchers locate relevant information efficiently. As research continues to uncover new applications for this compound, its significance is likely to grow further.
In conclusion, (5-Ethyl-2-furanyl)-boronic Acid is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in organic synthesis, while its potential biological activity positions it as a key player in drug development. With ongoing research exploring its properties and applications, this compound is poised to remain a cornerstone of modern chemical innovation.
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